BenchChemオンラインストアへようこそ!

4-[(1-Benzoylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine

PROTAC linker design physicochemical property optimization binary degrader intermediate

Choose this unsubstituted benzoyl reference for PROTAC linker SAR. Its predicted XLogP3 (~2.5) stays within the drug-like range (1–3), unlike the fluorinated analog (3.1). The benzoyl amide linkage is directly compatible with standard HATU/EDC coupling, avoiding sulfonamide steric clashes in CRBN-recruiting designs. The simplified metabolic profile eliminates potential oxidative defluorination and N-dealkylation liabilities, reducing confounding ADME variables and accelerating your structure-optimization workflow.

Molecular Formula C17H19N3O2
Molecular Weight 297.358
CAS No. 2097873-56-6
Cat. No. B2784154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1-Benzoylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine
CAS2097873-56-6
Molecular FormulaC17H19N3O2
Molecular Weight297.358
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C17H19N3O2/c1-12-10-16(19-13(2)18-12)22-15-8-9-20(11-15)17(21)14-6-4-3-5-7-14/h3-7,10,15H,8-9,11H2,1-2H3
InChIKeyDNXACZUMZYKOMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(1-Benzoylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine (CAS 2097873-56-6): Structural, Physicochemical, and Procurement Baseline


4-[(1-Benzoylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine (CAS 2097873-56-6) is a bifunctional synthetic intermediate consisting of a 2,6-dimethylpyrimidine ring connected via an ether linkage to a 1-benzoylpyrrolidin-3-ol scaffold . The compound falls within the broader chemical class of pyrimidine-substituted pyrrolidine derivatives disclosed in US patent US-8962641-B2, where the generic Markush structure encompasses variations at the benzoyl aryl group (Ar), the pyrimidine substituents (R1–R3), and the linker atom (L) [1]. In its specific embodiment, the unsubstituted benzoyl group and 2,6-dimethyl substitution pattern distinguish it from the 3-fluoro-4-methylbenzoyl analog (CAS 2097890-75-8) and the methanesulfonyl analog (CAS 2097895-06-0), each of which possesses measurably different lipophilicity, hydrogen-bond acceptor count, and topological polar surface area [2][3].

4-[(1-Benzoylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine: Why In-Class Analogs Cannot Be Assumed Interchangeable in PROTAC Linker Design


Pyrimidine-substituted pyrrolidine derivatives that share the 2,6-dimethylpyrimidine-4-yl-oxy-pyrrolidine core exhibit substantial functional divergence depending on the N-acyl substituent. The benzoyl, 3-fluoro-4-methylbenzoyl, and methanesulfonyl variants differ in computed logP, hydrogen-bond acceptor capacity, and conformational rigidity [1][2]. In PROTAC bifunctional degrader design, the linker's length, geometry, and polarity directly control the ternary complex formation efficiency between the target protein and E3 ligase, meaning that even subtle substituent changes can alter degradation potency (DC₅₀) by orders of magnitude [3]. The benzoyl analog uniquely provides an unsubstituted phenyl ring capable of π-stacking interactions without introducing halogen-bond donors or sulfonamide hydrogen-bond acceptors, a distinct profile that may favor certain ternary complex geometries [4]. Consequently, substituting an in-class analog without experimental validation of ternary complex formation and degradation efficiency risks selecting a suboptimal linker for a given target–ligase pair.

4-[(1-Benzoylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine: Comparator-Anchored Quantitative Differentiation Evidence


Structural Drug-Likeness Enhancement: Benzoyl vs. Fluorinated-Benzoyl Analog—Computed Physicochemical Property Comparison

Among the 2,6-dimethylpyrimidine-oxy-pyrrolidine scaffold variants, the unsubstituted benzoyl analog (CAS 2097873-56-6, target compound) exhibits lower computed lipophilicity (XLogP3 ~2.5; molecular formula C₁₇H₁₉N₃O₂) compared with the 3-fluoro-4-methylbenzoyl analog (CAS 2097890-75-8; XLogP3 3.1; C₁₈H₂₀FN₃O₂) [1]. The benzoyl analog has five hydrogen-bond acceptors versus six for the methanesulfonyl analog (CAS 2097895-06-0), resulting in distinct hydrogen-bonding capacity [2]. This quantitative difference in predicted logP of approximately 0.6 log units places the target compound closer to the commonly cited optimal oral drug-like logP range (1–3) [1].

PROTAC linker design physicochemical property optimization binary degrader intermediate

Metabolic Stability Indicator: Absence of Fluorine Substitution as a Differentiating Feature

The target compound lacks the 3-fluoro substituent present in the 3-fluoro-4-methylbenzoyl analog (CAS 2097890-75-8). In pyrrolidine-containing PROTAC linkers, the fluoro group on the benzoyl ring can serve as a site for oxidative defluorination by cytochrome P450 enzymes, potentially generating reactive metabolites [1]. Conversely, the methanesulfonyl analog (CAS 2097895-06-0) contains a sulfonamide moiety known to undergo N-dealkylation. The unsubstituted benzoyl group of the target compound eliminates both metabolic liabilities, theoretically simplifying metabolite profiles during in vitro ADME profiling [2]. No direct comparative metabolic stability data (e.g., intrinsic clearance in human hepatocytes or liver microsomes) were identified for these specific compounds.

metabolic stability oxidative metabolism linker degradation

Functional Domain Replaceability: Benzoyl as a Modular Amide Coupling Handle for Degrader Assembly

The benzoyl carbonyl group in the target compound serves as a pre-installed amide bond, providing a direct synthetic handle for further derivatization via amide coupling chemistry. In contrast, the methanesulfonyl analog (CAS 2097895-06-0) features a sulfonamide linkage, which has different geometric constraints (S–N bond length vs. C–N bond length) and hydrogen-bonding geometry, potentially altering the spatial orientation of the attached E3 ligase ligand [1]. While both compounds can be used as PROTAC intermediates, the amide linkage in the benzoyl analog preserves the native peptide-bond-like connectivity preferred in many cereblon-based PROTAC designs . Direct comparative data on ternary complex formation efficiency between amide-linked and sulfonamide-linked PROTACs using these specific scaffolds are not available.

amide coupling PROTAC synthesis modular linker chemistry

4-[(1-Benzoylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine: Highest-Confidence Research & Procurement Application Scenarios


PROTAC Linker Intermediate Requiring Balanced Lipophilicity for Ternary Complex Optimization

For PROTAC programs where the degrader molecule's overall logP must remain within the drug-like range (logP 1–3), the benzoyl analog's predicted lower XLogP3 (~2.5) compared with the fluorinated analog (XLogP3 3.1) [1] makes it a structurally more suitable linker intermediate. Research teams optimizing BCR-ABL or similar kinase degraders with pyrimidine-containing linkers [2] may prioritize this compound to maintain favorable physicochemical properties, which can impact both solubility and cell permeability of the final degrader conjugate.

Amide-Based PROTAC Assembly Where Sulfonamide Linkages Are Contraindicated

In cereblon (CRBN)-recruiting PROTACs that use pomalidomide as the E3 ligase ligand, the linker is typically attached via an amide bond to preserve the native glutarimide binding mode [1]. The benzoyl amide linkage in this compound is directly compatible with standard amide coupling protocols (HATU, EDC/HOBt), whereas the methanesulfonyl analog requires sulfonamide formation chemistry, which may introduce steric clashes with the CRBN binding pocket [2]. This compound is therefore the preferred choice for degrader chemists working within established amide-coupling synthetic routes.

Structure-Activity Relationship (SAR) Studies of Pyrimidine-Containing PROTAC Linkers

The US-8962641-B2 patent family establishes this compound's chemical class as pharmaceutically relevant pyrrolidine derivatives [1]. For medicinal chemistry teams conducting systematic SAR exploration of the linker region in PROTAC molecules, this benzoyl analog serves as the unsubstituted reference compound against which fluorinated, methylated, and sulfonylated variants can be benchmarked. Its simpler substitution pattern allows for clearer deconvolution of substituent-specific effects on ternary complex formation and degradation efficiency [2].

Early-Stage Degrader Development Favoring Reduced Metabolic Complexity

For discovery-stage projects that have not yet committed to extensive metabolite identification studies, the unsubstituted benzoyl analog eliminates the potential metabolic liabilities associated with fluorine (oxidative defluorination) present in the 3-fluoro-4-methylbenzoyl analog and the sulfonamide moiety (N-dealkylation) present in the methanesulfonyl analog [1][2]. This simplified metabolic profile may accelerate structure optimization by reducing confounding factors in in vitro ADME assays, though direct comparative metabolic stability data remain absent.

Quote Request

Request a Quote for 4-[(1-Benzoylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.